(9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride

Description

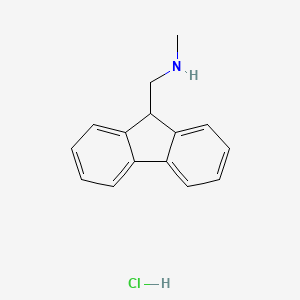

(9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride (CAS: 34577-90-7) is a fluorene-derived amine salt with the molecular formula C₁₅H₁₆ClN (MW: 245.74 g/mol). Its structure features a methylamine group attached to the 9H-fluoren-9-ylmethyl scaffold, as indicated by its SMILES: CNCC1C2=CC=CC=C2C3=CC=CC=C13 . This compound is part of a broader class of fluorenylmethyl amines, which are widely used in organic synthesis, particularly as intermediates for pharmaceuticals and bioactive molecules. The hydrochloride salt enhances stability and solubility for practical applications .

Properties

IUPAC Name |

1-(9H-fluoren-9-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-16-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15;/h2-9,15-16H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZZHNNYQRGHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-52-4 | |

| Record name | 9H-Fluorene-9-methanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(9H-fluoren-9-yl)methyl](methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride typically involves the reaction of 9H-fluorene with formaldehyde and methylamine. The process can be summarized as follows:

Formation of (9H-Fluoren-9-ylmethyl)amine: 9H-fluorene reacts with formaldehyde in the presence of a base to form (9H-Fluoren-9-ylmethyl)amine.

Methylation: The (9H-Fluoren-9-ylmethyl)amine is then methylated using methyl iodide or a similar methylating agent to form (9H-Fluoren-9-ylmethyl)-methyl-amine.

Hydrochloride Formation: Finally, the (9H-Fluoren-9-ylmethyl)-methyl-amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted fluorenes with different functional groups.

Scientific Research Applications

(9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

N-Alkyl/Aryl Fluoren-9-amine Hydrochlorides

describes seven 9H-fluoren-9-amine hydrochloride derivatives (3a–3g ) with varying substituents. Key comparisons include:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|

| 3b (Target) | N-Methyl | 13 | 205.9 (decomp.) | Low yield; simple alkyl chain |

| 3a | N-Isopropyl | 43 | 238.5 (decomp.) | Higher thermal stability |

| 3c | N-Cyclohexyl | 43 | 267.3–269.6 | Bulky substituent; high melting point |

| 3d | N-Cyclopropyl | 57 | 233.1 (decomp.) | High yield; strained ring system |

| 3g | N-(2-Methoxyethyl) | 11 | N/A | Polar side chain; potential solubility |

- Structural Impact : Bulky substituents (e.g., cyclohexyl in 3c ) increase melting points due to enhanced van der Waals interactions, while smaller groups (e.g., methyl in 3b ) result in lower thermal stability .

- Synthetic Challenges: The target compound (3b) has a notably low yield (13%), likely due to steric hindrance during alkylation or purification difficulties compared to 3d (57% yield) .

Fmoc-Protected Derivatives

Compounds like (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride (CAS: 210767-37-6) feature a carbamate linker instead of a direct amine. Key differences:

- Solubility : The carbamate group in this derivative improves aqueous solubility (e.g., ESOL: -3.05) compared to the target compound, which lacks polar functional groups .

- Bioactivity : Carbamates are often used in peptide synthesis as protective groups, whereas methylamine derivatives like 3b are explored for CNS applications (e.g., NMDA receptor antagonism) .

Fluorenylmethyl Amines in Drug Development

Industrial Relevance

- Catalytic Methods: highlights efficient fluorene oxidation to 9-fluorenone (98% conversion), a precursor for fluorenylmethyl amines, underscoring scalability .

Biological Activity

(9H-Fluoren-9-ylmethyl)-methyl-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, linked to a methylamine moiety. This unique structure is believed to contribute to its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorenyl group can engage with hydrophobic pockets in proteins, while the amine functional group may form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity or receptor function, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive.

- Receptor Binding : It exhibits binding affinity towards certain receptors, potentially influencing signaling pathways critical for cellular function.

Biological Activity Overview

Research indicates that this compound possesses several promising biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent. |

| Anticancer | Shows efficacy in inhibiting cancer cell proliferation in vitro. |

| Neuroprotective | May offer protective effects in neurodegenerative models, warranting further investigation. |

Case Studies

- Antimicrobial Activity : A study investigated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Anticancer Potential : In vitro assays demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 25 µM. Further studies are needed to evaluate its mechanism of action in cancer cell lines.

- Neuroprotection : Preliminary research using animal models of Alzheimer's disease suggested that the compound could reduce amyloid-beta plaque formation, indicating potential for neuroprotective applications.

Synthesis and Pharmacological Evaluation

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of fluorenylmethanol with methylamine under controlled conditions to enhance yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.